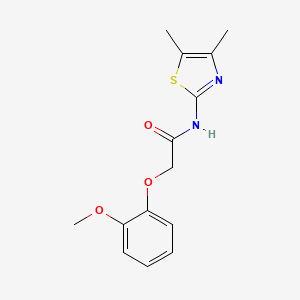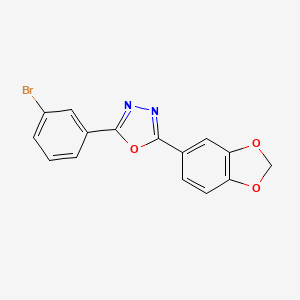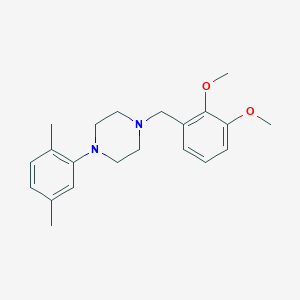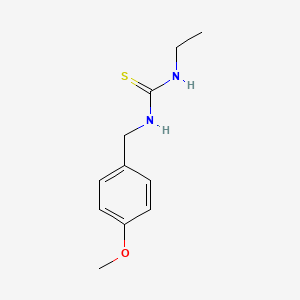
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential antitumor activity. DMXAA was initially discovered as a candidate for the treatment of viral infections, but it was later found to possess potent antitumor activity in preclinical studies.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as TNF-α and IL-6, which can induce apoptosis and necrosis in tumor cells. DMXAA has also been shown to enhance the infiltration of immune cells, such as macrophages and T cells, into the tumor microenvironment, which can further enhance the antitumor immune response.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. DMXAA can induce the production of cytokines, such as TNF-α and IL-6, which can activate the immune system and induce tumor necrosis. DMXAA can also inhibit angiogenesis, which is essential for tumor growth and metastasis. DMXAA has been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments, including its potent antitumor activity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to activate the immune system. However, DMXAA also has several limitations, including its poor solubility, its short half-life, and its potential toxicity. These limitations must be taken into consideration when designing preclinical and clinical studies.
Future Directions
There are several future directions for the study of DMXAA. One direction is to optimize the synthesis method of DMXAA to improve its yield and purity. Another direction is to evaluate the safety and efficacy of DMXAA in clinical trials. Further studies are also needed to elucidate the exact mechanism of action of DMXAA and to identify potential biomarkers for patient selection. Additionally, the combination of DMXAA with other immunotherapies, such as checkpoint inhibitors, is an area of active investigation.
Synthesis Methods
DMXAA can be synthesized using a multi-step process that involves the condensation of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of cyclization and oxidation reactions to yield DMXAA. The synthesis method of DMXAA has been optimized to improve the yield and purity of the compound, which is essential for its use in preclinical and clinical studies.
Scientific Research Applications
DMXAA has been extensively studied for its potential antitumor activity. Preclinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of DMXAA in cancer patients.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-10(2)20-14(15-9)16-13(17)8-19-12-7-5-4-6-11(12)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWVOOLBRYFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)





![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)
